N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide
Overview
Description
N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylphenol with formaldehyde to form 2,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, pressure, and solvent, to maximize yield and purity. The use of catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}-2-methylbenzamide: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-triazol-2-yl}-2-methylbenzamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This compound has shown promising results in various biological assays, making it a valuable candidate for further research .
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-8-9-16(14(3)10-12)24-11-17-21-22-19(25-17)20-18(23)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWNABXGXHVMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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